Ampc
Description
Properties
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
AmpC beta-lactamases can be produced through various methods:
Synthetic Routes and Reaction Conditions: The production of this compound beta-lactamases involves the expression of the this compound gene in bacterial hosts.
Industrial Production Methods: Industrial production of this compound beta-lactamases typically involves the use of recombinant DNA technology.
Chemical Reactions Analysis
AmpC beta-lactamases undergo several types of chemical reactions:
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and under physiological conditions (pH 7.4, 37°C).
Major Products Formed: The major products of the hydrolysis reaction are the inactivated antibiotic and a hydrolyzed beta-lactam ring.
Scientific Research Applications
Resistance Patterns
AmpC β-lactamases are known to mediate resistance to:
- Cephalosporins : Including third-generation cephalosporins like ceftriaxone and ceftazidime.
- Penicillins : Such as ampicillin.
- Aztreonam : A monobactam antibiotic.
The emergence of these enzymes has led to increased treatment failures and necessitated the use of alternative therapies, including carbapenems, which are often reserved for severe infections due to their broad-spectrum activity .
Treatment Strategies
Recent studies have highlighted the importance of selecting appropriate antibiotics based on the resistance profile of the pathogen:
- Cefepime : A fourth-generation cephalosporin is less susceptible to hydrolysis by this compound enzymes compared to its predecessors.
- Carbapenems : These are often used as a last resort but can induce this compound production, complicating treatment further .
Inhibitor Development
Research is ongoing to develop inhibitors that can effectively target this compound β-lactamases. In silico studies have identified potential compounds that may inhibit these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .
Mutation Studies
Studies examining mutation rates in this compound-producing bacteria have revealed that species with lower mutation rates are associated with fewer treatment failures due to overproduction of this compound enzymes. This finding underscores the need for continuous monitoring of resistance patterns in clinical settings .
Clinical Outcomes
A retrospective multicenter study involving 575 patients with bloodstream infections highlighted that using third-generation cephalosporins in patients infected with this compound-producing Enterobacterales was linked to higher treatment failure rates compared to those treated with cefepime or carbapenems .
Genetic Studies
Genetic analyses have shown that mutations within the This compound promoter region can lead to hyperproduction of this compound enzymes, significantly impacting the resistance profiles of bacterial strains. For instance, specific point mutations have been associated with increased enzyme expression levels, contributing to clinical resistance .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of AmpC beta-lactamases involves the hydrolysis of the beta-lactam ring in antibiotics. The enzyme binds to the antibiotic and catalyzes the cleavage of the beta-lactam ring, rendering the antibiotic ineffective . The molecular targets of this compound beta-lactamases are the beta-lactam antibiotics, and the pathways involved include the hydrolysis of the beta-lactam ring .
Comparison with Similar Compounds
Comparison of AmpC β-Lactamase Inhibitors
This compound β-lactamase is a class C enzyme that hydrolyzes cephalosporins and other β-lactams, posing challenges in treating infections caused by Enterobacteriaceae and Pseudomonas aeruginosa. Inhibitors targeting this compound are critical for restoring antibiotic efficacy. Below is a comparison of novel inhibitors identified through virtual screening ():
| Compound | Inhibition of this compound (%) | Cross-Class Activity (Other β-Lactamases Inhibited) | Key Features |
|---|---|---|---|
| 40 | 50% | KPC-2 (41%), NDM-1 (71%) | Broad-spectrum, moderate this compound inhibition |
| 46 | 32% | CTX-M-15 (55%), KPC-2 (66%), NDM-1 (79%), VIM-2 (45%) | Largest inhibition spectrum |
| 59 | Not reported | CTX-M-15 (49%), KPC-2 (46%), VIM-2 (81%) | High VIM-2 inhibition, unique binding pose |
Key Findings :
- Compound 46 exhibits the broadest activity but relatively low this compound inhibition (32%), while Compound 40 shows higher this compound-specific efficacy (50%) .
- Structural analysis reveals that this compound inhibitors require distinct binding orientations compared to other serine β-lactamases (e.g., KPC-2), highlighting target-specific design challenges .
Comparison of this compound (TFF3 Inhibitor) with Anticancer Agents
This compound, a TFF3 inhibitor, demonstrates efficacy in pancreatic and breast cancer models by reducing TFF3-driven proliferation and enhancing chemotherapy sensitivity.
Efficacy in Preclinical Models
- IC50 Values : this compound shows potent cytotoxicity in SW1990 pancreatic cancer cells (high TFF3 expression) with an IC50 significantly lower than in other cell lines ().
- Synergy with Taxanes : In ER+ breast cancer, this compound restores tamoxifen sensitivity and synergizes with taxanes, reducing tumor volume in vivo ().
| Parameter | This compound Monotherapy | This compound + Taxanes | This compound + Tamoxifen |
|---|---|---|---|
| Apoptosis Induction | High (SW1990) | Enhanced | Restored Sensitivity |
| TFF3 Suppression | Significant | Additive | Additive |
| Tumor Volume Reduction | Moderate | Synergistic | Synergistic |
Key Findings :
- This compound’s mechanism involves downregulating TFF3, a promoter of Wnt/β-catenin signaling, which is distinct from taxanes (microtubule stabilization) and tamoxifen (estrogen receptor antagonism) .
- No direct structural analogs of this compound are cited in the evidence, suggesting its uniqueness in targeting TFF3-mediated pathways.
Comparative Analysis of this compound in Drug Discovery
Molecular Docking and Similarity
- This compound β-Lactamase: Generated molecules in docking studies show high 3D similarity (LS-align scores > 0.9) to known inhibitors, though Tanimoto similarity to ChEMBL compounds is low, indicating novel scaffolds .
- TFF3 Inhibitors: Limited data on this compound’s chemical analogs, but its efficacy parallels inhibitors of Wnt pathway components (e.g., ICG-001), which are functionally similar but structurally distinct .
Challenges in Cross-Context Comparisons
- Nomenclature Ambiguity: "this compound" and "this compound" refer to unrelated targets (enzyme vs. anticancer compound), complicating comparative studies.
- Data Gaps : Structural and functional data on TFF3 inhibitors are sparse, whereas this compound β-lactamase has well-characterized inhibitors .
Biological Activity
AmpC β-lactamases are enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. Understanding the biological activity of this compound is crucial for addressing the challenges posed by antibiotic resistance in clinical settings.
Mechanisms of Resistance
The This compound gene is typically chromosomally encoded and can be induced in response to specific environmental stimuli, particularly the presence of β-lactam antibiotics. The regulatory protein AmpR plays a significant role in modulating the expression of this compound. Under normal conditions, AmpR inhibits this compound production; however, when β-lactams induce the accumulation of cell-wall degradation products, AmpR's repression is lifted, leading to increased levels of this compound enzymes .
Induction and Expression
- Inducers : β-lactam antibiotics like cefoxitin and imipenem are potent inducers of this compound expression.
- Regulatory Mechanism : The binding of degradation products to AmpR reduces its ability to inhibit this compound expression, resulting in a significant increase in enzyme production.
- Fitness Cost : High-level expression of this compound can incur a fitness cost due to the accumulation of cytoplasmic degradation products, although this can be sustained under continuous β-lactam exposure .
Resistance Profiles
This compound β-lactamases exhibit resistance to various classes of antibiotics. A study evaluating clinical isolates showed that strains producing this compound enzymes were resistant to cefoxitin and other β-lactams, complicating treatment options . The following table summarizes the resistance profiles observed in different studies:
| Antibiotic | Resistance Rate (%) | Organisms Studied |
|---|---|---|
| Cefoxitin | 81.25 | E. coli, K. pneumoniae |
| Ceftazidime | 61.25 | Mixed isolates |
| Piperacillin/Tazobactam | 44 | Mixed isolates |
| Amikacin | 100 | Acinetobacter spp. |
| Imipenem | 22.7 | Klebsiella pneumoniae |
Case Studies
- Clinical Isolates in Nigeria : A study conducted on 400 isolates revealed that 81.25% were producing this compound β-lactamases, with significant resistance observed against cephalosporins and other antibiotics. The study highlighted the prevalence of multi-drug resistant (MDR) strains among clinical bacterial pathogens .
- In Vitro Studies on Inhibitors : Research focused on the inhibitory effects of dinucleotides against this compound BER demonstrated that certain compounds could effectively reactivate inactivated enzymes, suggesting potential therapeutic avenues for overcoming resistance .
- Epidemiological Insights : A comprehensive review highlighted the global epidemiology of this compound producers, emphasizing that these enzymes are prevalent in Enterobacteriaceae and pose a significant challenge in treating infections caused by these organisms .
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of this compound:
- High-Level Expression : Plasmid-encoded this compound genes often exhibit higher expression levels due to mutations in promoter regions rather than merely increased gene copy numbers .
- Clinical Implications : The presence of this compound-producing bacteria complicates treatment regimens, as these organisms are inherently resistant to many β-lactamase inhibitors like clavulanate .
- Virulence Factors : Research indicates that enzymatic activity associated with this compound may contribute to virulence attenuation in some bacterial strains, suggesting a complex interplay between resistance mechanisms and pathogenicity .
Q & A
How to formulate a research question for studying Ampc's mechanisms in experimental settings?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure rigor. Explicitly define dependent/independent variables (e.g., this compound concentration, reaction kinetics) and align operational definitions with the research aim. For example:
Q. What methodologies are recommended for conducting a literature review on this compound-related studies?
- Methodological Answer : Follow a systematic review approach:
Define search terms (e.g., "this compound AND pharmacokinetics").
Use databases (PubMed, Scopus) with filters for peer-reviewed articles (post-2020 preferred).
Apply PRISMA guidelines for screening and inclusion/exclusion criteria.
Thematically synthesize findings, highlighting gaps (e.g., "Limited in vivo studies on this compound toxicity").
Tools like Consensus.app () can streamline paper discovery .
Q. What are the essential components of a research proposal for this compound-related studies?
- Introduction: Contextualize this compound’s relevance (e.g., "this compound’s role in [field] remains underexplored").
- Methods: Detail experimental design (randomization, blinding), sample size calculation, and statistical tests (ANOVA, regression).
- Ethics: IRB approval documentation for human/animal studies.
- Timeline: Gantt chart for milestones (e.g., "Month 3: Complete Phase I trials").
Reference for clinical data submission guidelines .
Advanced Research Questions
Q. How to design a multi-method study integrating quantitative and qualitative approaches for this compound feasibility analysis?
- Methodological Answer : Adopt a mixed-methods design ():
- Quantitative: Conduct dose-response assays (e.g., LC50 determination) with triplicate replicates.
- Qualitative: Perform semi-structured interviews with domain experts to contextualize findings.
- Integration: Use triangulation to validate results (e.g., "Interview themes corroborate toxicity thresholds").
Publish raw datasets in repositories like Zenodo to enhance transparency .
Q. What strategies address contradictory findings in this compound research data?
- Methodological Answer :
- Sensitivity Analysis: Test if outliers or assay variability explain discrepancies (e.g., re-analyze HPLC chromatograms).
- Meta-Analysis: Pool data from 5+ studies to identify trends (fixed/random-effects models).
- Methodological Audit: Compare protocols (e.g., "Study A used LC-MS; Study B used ELISA").
Document unresolved contradictions as "Future Research Directions" () .
Q. How to ensure reproducibility in this compound experimental research?
- Methodological Answer :
- Protocol Standardization: Detail equipment (e.g., "ThermoFisher Model X centrifuge at 10,000 RPM").
- Reagent Documentation: Catalog batch numbers and suppliers (e.g., "this compound from Sigma-Aldrich, Lot #123").
- Data Sharing: Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
Pre-register studies on ClinicalTrials.gov or OSF to mitigate bias .
Q. How to integrate computational modeling with empirical data in this compound studies?
- Methodological Answer :
- Model Development: Use tools like COMSOL for pharmacokinetic simulations (e.g., "Predict this compound diffusion rates in tissue").
- Validation: Compare model outputs with in vitro results (e.g., "Simulated IC50 = 12 μM vs. observed 15 μM").
- Iteration: Refine parameters (e.g., binding affinity) using Bayesian optimization.
Cite ’s emphasis on consistency checks .
Methodological Best Practices
Ethical considerations in this compound research involving human subjects :
- Answer :
- Informed Consent: Disclose risks/benefits using lay language (e.g., "Potential dizziness post-administration").
- Data Anonymization: Remove identifiers from datasets (e.g., replace names with codes).
- Conflict of Interest: Declare funding sources (e.g., "NIH Grant #XYZ").
Follow ’s guidelines for clinical trial reporting .
Operationalizing variables in this compound experiments :
- Answer :
Q. Managing interdisciplinary challenges in collaborative this compound projects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
